molecular formula C18H25ClN2O4 B13883885 Tert-butyl 4-[[4-chloro-2-(methoxycarbonyl)phenyl]methyl]piperazine-1-carboxylate

Tert-butyl 4-[[4-chloro-2-(methoxycarbonyl)phenyl]methyl]piperazine-1-carboxylate

Cat. No.: B13883885
M. Wt: 368.9 g/mol
InChI Key: YVIGLIOWQZHLEJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(4-chloro-2-methoxycarbonylphenyl)methyl]piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a 4-chloro-2-methoxycarbonylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(4-chloro-2-methoxycarbonylphenyl)methyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[(4-chloro-2-methoxycarbonylphenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups .

Mechanism of Action

The mechanism of action of tert-butyl 4-[(4-chloro-2-methoxycarbonylphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and overall pharmacodynamics are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives with different substituents, such as:

Uniqueness

The uniqueness of tert-butyl 4-[(4-chloro-2-methoxycarbonylphenyl)methyl]piperazine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C18H25ClN2O4

Molecular Weight

368.9 g/mol

IUPAC Name

tert-butyl 4-[(4-chloro-2-methoxycarbonylphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H25ClN2O4/c1-18(2,3)25-17(23)21-9-7-20(8-10-21)12-13-5-6-14(19)11-15(13)16(22)24-4/h5-6,11H,7-10,12H2,1-4H3

InChI Key

YVIGLIOWQZHLEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

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